Cas no 1551214-71-1 (2-(5-bromo-2-fluorophenyl)propanal)

2-(5-Bromo-2-fluorophenyl)propanal is a halogenated aromatic aldehyde with a propanal side chain, offering versatility as a synthetic intermediate in organic chemistry. Its bromo and fluoro substituents enhance reactivity for selective functionalization, making it valuable in pharmaceutical and agrochemical research. The compound's structure allows for further derivatization via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Its stability under standard conditions ensures reliable handling in multi-step syntheses. The presence of both electron-withdrawing groups (bromo, fluoro) and an aldehyde moiety facilitates controlled reactivity in condensation or reduction reactions, supporting the development of complex molecular architectures. Suitable for controlled environments, it is typically handled with standard safety precautions for halogenated compounds.
2-(5-bromo-2-fluorophenyl)propanal structure
1551214-71-1 structure
Product name:2-(5-bromo-2-fluorophenyl)propanal
CAS No:1551214-71-1
MF:C9H8BrFO
MW:231.061625480652
CID:6039737
PubChem ID:82973709

2-(5-bromo-2-fluorophenyl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromo-2-fluorophenyl)propanal
    • AKOS021293276
    • EN300-1894731
    • 1551214-71-1
    • Inchi: 1S/C9H8BrFO/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-6H,1H3
    • InChI Key: RZLCEJWLNCUEFR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C(C=O)C)F

Computed Properties

  • Exact Mass: 229.97426g/mol
  • Monoisotopic Mass: 229.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.7

2-(5-bromo-2-fluorophenyl)propanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1894731-0.1g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
0.1g
$678.0 2023-09-18
Enamine
EN300-1894731-0.5g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
0.5g
$739.0 2023-09-18
Enamine
EN300-1894731-5.0g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
5g
$3313.0 2023-06-01
Enamine
EN300-1894731-10.0g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
10g
$4914.0 2023-06-01
Enamine
EN300-1894731-1.0g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
1g
$1142.0 2023-06-01
Enamine
EN300-1894731-2.5g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
2.5g
$1509.0 2023-09-18
Enamine
EN300-1894731-0.25g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
0.25g
$708.0 2023-09-18
Enamine
EN300-1894731-10g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
10g
$3315.0 2023-09-18
Enamine
EN300-1894731-0.05g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
0.05g
$647.0 2023-09-18
Enamine
EN300-1894731-5g
2-(5-bromo-2-fluorophenyl)propanal
1551214-71-1
5g
$2235.0 2023-09-18

Additional information on 2-(5-bromo-2-fluorophenyl)propanal

2-(5-Bromo-2-Fluorophenyl)Propanal: A Comprehensive Overview

2-(5-Bromo-2-Fluorophenyl)Propanal (CAS No. 1551214-71-1) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has been the subject of extensive research due to its potential applications in drug development and material science. The CAS No. 1551214-71-1 identifier uniquely distinguishes this compound within the vast landscape of chemical entities, ensuring precise identification and referencing in scientific literature.

The molecular structure of 2-(5-Bromo-2-Fluorophenyl)Propanal is notable for its substituted aromatic ring, which includes a bromine atom at the 5-position and a fluorine atom at the 2-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. Recent studies have highlighted the importance of such halogen substitutions in modulating the pharmacokinetic profiles of drugs, making this compound a valuable model for exploring structure-activity relationships (SARs).

One of the most promising areas of research involving 2-(5-Bromo-2-Fluorophenyl)Propanal is its role as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents. For instance, a study published in *Journal of Medicinal Chemistry* outlined how this compound was utilized to synthesize a novel class of kinase inhibitors with potential anti-cancer activity.

Moreover, the CAS No. 1551214-71-1 compound has been investigated for its ability to participate in enantioselective reactions, a critical aspect of modern organic synthesis. By employing chiral catalysts, chemists have successfully achieved high enantiomeric excess (ee) in reactions involving this compound, paving the way for the production of optically pure materials. This advancement is particularly significant in the pharmaceutical industry, where chirality plays a pivotal role in drug efficacy and safety.

In terms of biological activity, 2-(5-Bromo-2-Fluorophenyl)Propanal has shown potential as an anti-inflammatory agent. Preclinical studies conducted on animal models have demonstrated that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines, such as TNF-alpha and IL-6. These findings suggest that it could be developed into a therapeutic agent for conditions like arthritis and inflammatory bowel disease.

Another intriguing aspect of this compound is its photochemical properties. Research into its UV absorption characteristics has revealed that 2-(5-Bromo-2-Fluorophenyl)Propanal can act as a photosensitizer in certain reactions, making it a candidate for applications in photodynamic therapy (PDT). PDT is a promising treatment modality for various cancers, where light-sensitive compounds are used to generate reactive oxygen species (ROS) that destroy cancerous cells.

Looking ahead, the continued exploration of CAS No. 1551214-71-1 is expected to yield further insights into its utility across diverse scientific domains. Collaborative efforts between chemists, biologists, and pharmacologists are likely to unlock new avenues for its application, particularly in the development of personalized medicines and advanced materials.

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